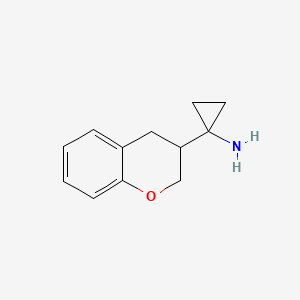![molecular formula C8H11O5P B13529191 Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acylation of Methylphosphonates: One common method involves the acylation of dialkyl methylphosphonates.
Michaelis–Arbuzov Reaction: Another approach is the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites.
Industrial Production Methods
Industrial production methods for dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate are generally based on the aforementioned synthetic routes, with optimizations for large-scale production. The choice of reagents and conditions is crucial to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different alkyl groups.
Scientific Research Applications
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The furan ring and phosphonate group play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with a different alkyl group.
Dialkyl (2-oxopropyl)phosphonates: These compounds share the phosphonate group but differ in the alkyl substituents.
Uniqueness
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11O5P |
|---|---|
Molecular Weight |
218.14 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C8H11O5P/c1-11-14(10,12-2)6-7(9)8-4-3-5-13-8/h3-5H,6H2,1-2H3 |
InChI Key |
USAIAEHYUWJEQF-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)C1=CC=CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



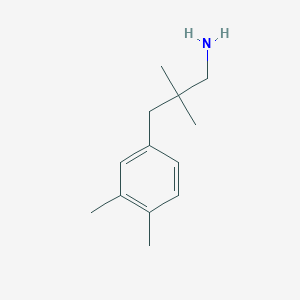
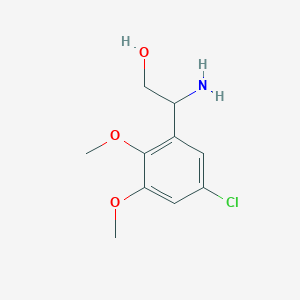
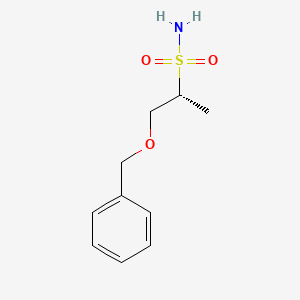
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
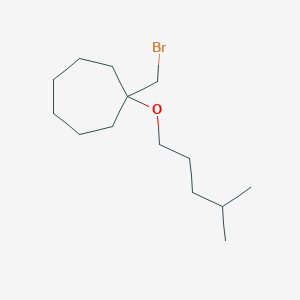
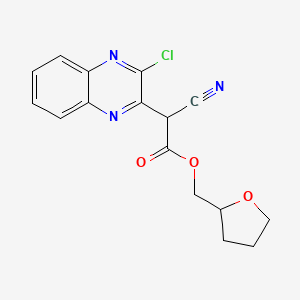
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)
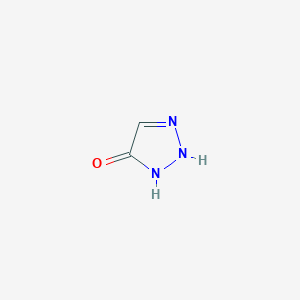
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)
![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)

![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)
